
2-Chloro-N-(2,6-diethylphenyl)-N-(2,2-dimethoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2,6-diethylphenyl)-N-(2,2-dimethoxyethyl)acetamide is an organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom. The compound’s structure includes a chloro group, a diethylphenyl group, and a dimethoxyethyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,6-diethylphenyl)-N-(2,2-dimethoxyethyl)acetamide typically involves the reaction of 2,6-diethylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(2,6-diethylphenyl)-N-(2,2-dimethoxyethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis may produce corresponding acids and amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: May be studied for its biological activity and potential as a pharmaceutical agent.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(2,6-diethylphenyl)-N-(2,2-dimethoxyethyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-(2,6-dimethylphenyl)-N-(2,2-dimethoxyethyl)acetamide
- 2-Chloro-N-(2,6-diethylphenyl)-N-(2,2-diethoxyethyl)acetamide
Uniqueness
The unique combination of functional groups in 2-Chloro-N-(2,6-diethylphenyl)-N-(2,2-dimethoxyethyl)acetamide contributes to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.
Propriétés
Numéro CAS |
60710-60-3 |
|---|---|
Formule moléculaire |
C16H24ClNO3 |
Poids moléculaire |
313.82 g/mol |
Nom IUPAC |
2-chloro-N-(2,6-diethylphenyl)-N-(2,2-dimethoxyethyl)acetamide |
InChI |
InChI=1S/C16H24ClNO3/c1-5-12-8-7-9-13(6-2)16(12)18(14(19)10-17)11-15(20-3)21-4/h7-9,15H,5-6,10-11H2,1-4H3 |
Clé InChI |
MBFPPDPINVMHHU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)N(CC(OC)OC)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Propanediol, 2,2-bis[(2,2,3,3-tetrafluoropropoxy)methyl]-](/img/structure/B14607926.png)


![2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl-](/img/structure/B14607955.png)
![Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one](/img/structure/B14607962.png)
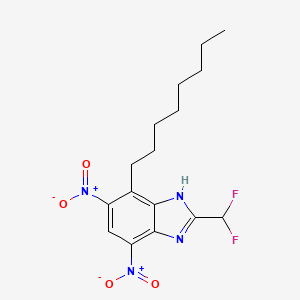
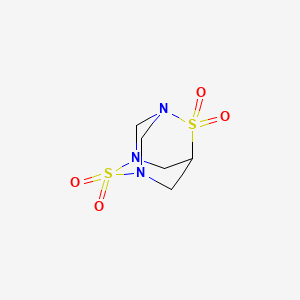
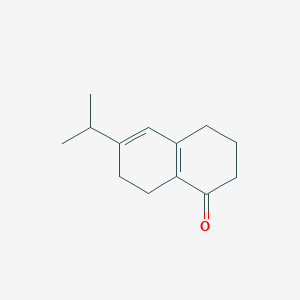
![4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14608001.png)
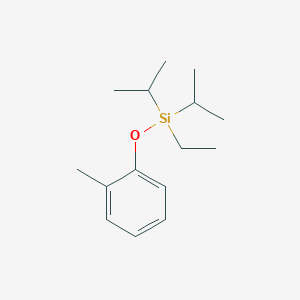

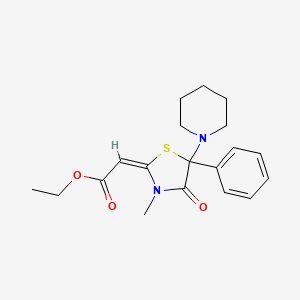
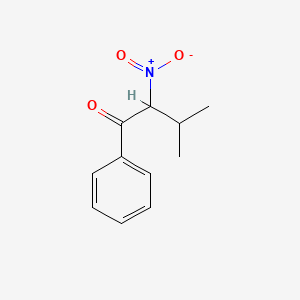
![1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14608021.png)
